1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone
Description
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone is a quinoline-based ethanone derivative characterized by a methoxy-linked quinoline moiety attached to the phenyl ring at the 3-position. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
CAS No. |
104341-44-8 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-[3-(quinolin-2-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H15NO2/c1-13(20)15-6-4-7-17(11-15)21-12-16-10-9-14-5-2-3-8-18(14)19-16/h2-11H,12H2,1H3 |
InChI Key |
PAZVHCMIFQSFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 3-(quinolin-2-ylmethoxy)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinoline Methoxy Group
The methoxy bridge connecting the quinoline and phenyl rings can undergo substitution under specific conditions. For example:
-
Amination : Reaction with amines (e.g., 4-aminoacetophenone) in n-butanol under reflux replaces the methoxy group with an amino group. This forms derivatives like 1-{4-[(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)amino]phenyl}ethanone, achieved in 84% yield .
-
Demethylation : Acidic or oxidative conditions may cleave the methoxy group, though explicit data for this compound requires further validation.
Ketone Functional Group Transformations
The ethanone group participates in classic carbonyl reactions:
Condensation Reactions
-
Hydrazone Formation : Reaction with hydrazines forms hydrazones, a key step in synthesizing heterocyclic derivatives. For example, condensation with hydrazine hydrate yields hydrazono-quinoline intermediates, which can further react with carboxylic acids to form amides (e.g., 44–49 in Scheme 9 of ).
Reduction
-
The ketone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, though specific data for this compound is inferred from analogous structures .
Photochemical Reactions
The quinoline moiety exhibits photochemical activity:
-
Photoinduced Proton Transfer : Under UV light, the compound may undergo proton transfer equilibria, forming tautomers such as the quinoid triplet enol (3pQ*) (Scheme 18 in ). This reactivity is critical in photoremovable protecting group applications.
-
Electron Transfer : In the presence of electron donors, photoexcitation triggers electron transfer, leading to decomposition or rearrangement .
Michael Addition and Cyclization
The compound’s ketone and aromatic systems enable cyclization:
-
Heterocycle Formation : Reaction with activated alkenes (e.g., acrylonitrile) under basic conditions forms 3-substituted quinoline derivatives via Michael addition and aldol cyclization (e.g., 2a–c in 81–88% yields ) .
Comparative Reactivity with Analogues
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via an SₙAr mechanism, facilitated by electron-withdrawing groups on the quinoline ring .
-
Cross-Coupling : Involves oxidative addition of Pd(0) to C–X bonds, followed by transmetallation and reductive elimination .
-
Photoreactivity : Initiated by triplet-state formation (³pHA*), leading to proton transfer and tautomerization .
Scientific Research Applications
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The activity of quinoline-ethanone derivatives is highly dependent on substituent positions and electronic properties. Key analogs include:
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone
- Structure: Features dual quinoline cores with chlorine (Cl) and methyl (Me) substituents on the quinoline rings and a phenyl group at the 4-position.
- Crystallography : Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.0552 Å, b = 12.4499 Å, and c = 13.3718 Å . The Cl and Me groups likely enhance molecular rigidity and influence packing efficiency.
1-(4-(Quinolin-8-ylamino)phenyl)ethanone
- Structure: Substituted with a quinolin-8-ylamino group at the phenyl ring.
- Activity: Chalcone derivatives of this compound exhibit antibacterial activity against Bacillus subtilis and Escherichia coli . The amino group at the 8-position may facilitate hydrogen bonding with bacterial targets, a feature absent in the methoxy-linked target compound.
1-(3-(Benzylideneamino)phenyl)ethanone Derivatives
- Structure: Benzylideneamino substituent at the phenyl ring.
- Activity: Demonstrates fungitoxicity against Fusarium oxysporum (ED50 = 8 μg/mL), comparable to the standard fungicide Bavistin .
Key Observations:
- Substituent Position: The 2-methoxyquinoline group in the target compound may favor π-π interactions in enzyme binding, similar to quinoxaline derivatives in , which show antioxidant activity.
- Halogen Effects: Chlorine substituents in analogs (e.g., ) improve metabolic stability but may reduce solubility compared to non-halogenated derivatives.
Physicochemical Properties
Biological Activity
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves several steps, including the nucleophilic substitution reactions that yield the desired compound from appropriate precursors. This process has been optimized to improve yields and reduce reaction times, often employing various solvents and catalytic conditions to enhance efficiency .
Anticancer Properties
Research indicates that compounds with quinoline structures often exhibit significant anticancer activity. For instance, this compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells, with IC50 values indicating effective inhibition at low concentrations .
Table 1: Anticancer Activity Data
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth by binding to active sites or altering enzyme conformation .
Figure 1: Proposed Mechanism of Action
The compound may exert its effects by binding to enzymes or receptors, modulating their activity, leading to reduced cell proliferation or increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of quinoline derivatives. Modifications in the quinoline or phenolic structures can significantly influence their biological activity. For instance, variations in substituents on the phenyl ring have been shown to enhance potency against specific targets .
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Pyridin-4-ylquinoline | Contains pyridine and quinoline | Anticancer activity |
| 4-(Quinolin-2-yloxy)pyridine | Quinoline ether linkage | Antimicrobial properties |
| 3-Pyridinylquinolinone | Pyridine and ketone | Potential anti-inflammatory effects |
| 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone | Benzimidazole moiety | Anti-inflammatory effects |
Case Studies
Recent studies have highlighted the potential of this compound as a lead compound in drug development:
- Anticancer Studies : A study demonstrated that modifications on the quinoline framework led to enhanced anti-proliferative activity against various cancer cell lines, indicating the importance of structural optimization in drug design .
- Antimicrobial Research : Another investigation assessed the compound's effectiveness against resistant bacterial strains, showcasing its potential as a new therapeutic agent in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
